1-(2,5-dimethylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride
Description
1-(2,5-dimethylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride is a synthetic organic compound It is characterized by the presence of a phenoxy group, a piperidine ring, and a propanol moiety
Properties
IUPAC Name |
1-(2,5-dimethylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2.ClH/c1-13-8-9-14(2)18(10-13)21-12-17(20)11-19-15(3)6-5-7-16(19)4;/h8-10,15-17,20H,5-7,11-12H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKZOZVNWDQATR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC(COC2=C(C=CC(=C2)C)C)O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dimethylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 2,5-dimethylphenol, is reacted with an appropriate halogenated compound (e.g., 1-bromo-3-chloropropane) under basic conditions to form the phenoxy intermediate.
Formation of the Piperidine Intermediate: 2,6-dimethylpiperidine is synthesized through the reduction of 2,6-dimethylpyridine using a suitable reducing agent (e.g., lithium aluminum hydride).
Coupling Reaction: The phenoxy intermediate is then reacted with the piperidine intermediate under suitable conditions (e.g., in the presence of a base like sodium hydride) to form the final product.
Hydrochloride Formation: The final product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dimethylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenoxy and piperidine groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Medicine: It could be investigated for its pharmacological properties, such as its potential as a therapeutic agent.
Industry: The compound may find applications in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Receptors: The compound may interact with specific receptors in biological systems, modulating their activity.
Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-dimethylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride
- 1-(2,5-dimethylphenoxy)-3-(2,4-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride
- 1-(2,5-dimethylphenoxy)-3-(2,6-diethylpiperidin-1-yl)propan-2-ol;hydrochloride
Uniqueness
1-(2,5-dimethylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride is unique due to its specific substitution pattern on the phenoxy and piperidine rings. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
